5-Thio-D-Glucose

Descripción general

Descripción

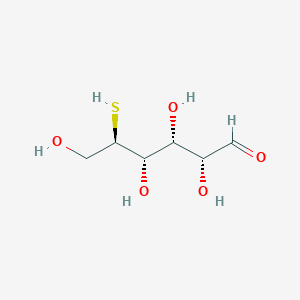

5-Thio-D-Glucose is a sulfur-containing analog of D-glucose, where the oxygen atom in the glucose ring is replaced by a sulfur atom. This modification imparts unique biochemical properties to the compound, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Thio-D-Glucose typically involves the substitution of the oxygen atom in D-glucose with a sulfur atom. One common method includes the use of thiol reagents to achieve this substitution. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective introduction of the sulfur atom .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of the synthesis process. advancements in synthetic chemistry have made it possible to produce this compound in larger quantities for research purposes. The industrial methods often involve optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 5-Thio-D-Glucose undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products: The major products of these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Metabolic Research

5TG serves as a valuable tool in metabolic studies due to its unique biochemical properties. It acts as an antimetabolic glucose analogue, substituting sulfur for the oxygen atom in the pyranose ring. This substitution alters its interaction with glucose transporters and metabolic pathways.

Case Study: Feeding Behavior and Hyperglycemia

A study demonstrated that intracardiac infusion of 5TG led to dose-dependent increases in feeding behavior and hyperglycemia in rats. The plasma glucose levels rose significantly, indicating that 5TG may interfere with metabolic processes differently than other glucose analogs like 2-deoxy-D-glucose (2DG). This suggests potential applications in understanding the physiological mechanisms underlying feeding behavior and glucose metabolism .

| Parameter | This compound | 2-Deoxy-D-Glucose |

|---|---|---|

| Hyperglycemia Induction | Yes | Yes |

| Feeding Behavior Increase | Yes | No |

| Plasma Glucose Levels | 3-4.6 times higher | Baseline levels |

Endocrinological Studies

In endocrinology, 5TG is utilized to investigate insulin release mechanisms. As an inhibitor of D-glucose transport, it provides insights into how glucose mediates insulin secretion.

Application: Insulin Release Inhibition

Research indicates that 5TG effectively inhibits cellular transport of D-glucose, thereby reducing insulin release. This property makes it a useful compound for studying insulin dynamics and the potential development of diabetes treatments .

Reproductive Biology

5TG has shown significant effects on spermatogenesis, making it relevant in reproductive studies.

Case Study: Temporary Sterility in Male Mice

A study found that administration of 5TG at doses exceeding 30 mg/kg resulted in complete inhibition of sperm development within three weeks. Importantly, this effect was reversible; normal sperm production resumed after cessation of treatment. This property highlights its potential use in fertility research and contraceptive development .

| Dosage (mg/kg) | Sperm Development | Recovery Time |

|---|---|---|

| >30 | Inhibited within 3 weeks | 5-8 weeks post-treatment |

Glycosidase Inhibition

5TG has been studied for its inhibitory effects on glycosidases, enzymes critical for carbohydrate metabolism.

Research Findings: Inhibition Mechanism

In vitro studies have shown that 5TG inhibits rat intestinal α-glucosidase activity. This suggests its potential as a therapeutic agent for managing conditions like postprandial hyperglycemia by delaying carbohydrate absorption .

Mecanismo De Acción

5-Thio-D-Glucose exerts its effects primarily by inhibiting hexokinase, an enzyme involved in the first step of glycolysis. This inhibition reduces the rate of glycolysis, affecting cellular energy production. The compound also inhibits glucose transport into cells, further impacting glucose metabolism. These actions make it a useful tool for studying metabolic pathways and potential therapeutic targets .

Comparación Con Compuestos Similares

1-Thio-D-Glucose: Another sulfur-containing glucose analog with similar inhibitory effects on hexokinase.

2-Deoxy-D-Glucose: A glucose analog that inhibits glycolysis by interfering with glucose metabolism.

5-Thio-D-Mannose: A sulfur analog of D-mannose with distinct biochemical properties.

Uniqueness: 5-Thio-D-Glucose is unique due to its specific substitution at the fifth carbon position, which imparts distinct biochemical properties compared to other thio-sugars. Its ability to inhibit both hexokinase and glucose transport makes it particularly valuable in metabolic research .

Actividad Biológica

5-Thio-D-glucose (5-TG) is a sulfur-containing analog of glucose, where the oxygen atom in the pyranose ring is replaced by a sulfur atom. This modification significantly alters its biological activity, particularly in metabolic processes. Research has demonstrated its effects on glucose metabolism, feeding behavior, and protein synthesis, making it a compound of interest in various physiological studies.

5-TG primarily exerts its effects by inhibiting key metabolic pathways associated with glucose utilization. Notably, it inhibits hexokinase, the enzyme responsible for the phosphorylation of glucose to glucose-6-phosphate, thereby blocking glycolysis at an early stage. This inhibition has been shown to be competitive with respect to glucose, indicating that 5-TG can effectively disrupt normal glucose metabolism in cells.

Key Findings:

- Inhibition of Glucose Uptake : Studies on Schistosoma mansoni demonstrated that 5-TG inhibited the uptake of external glucose and lactate production by up to 80% when present at concentrations of 20 mM .

- Effects on Glycolysis : The compound's action was independent of oxygen concentration, suggesting that it directly interferes with glycolytic pathways rather than relying on aerobic conditions .

1. Feeding Behavior and Hyperglycemia

Research indicates that 5-TG can induce hyperglycemia and increase food intake in animal models. In a study involving rats, intracardiac infusion of 5-TG led to dose-dependent increases in both blood glucose levels and feeding behavior. Notably, plasma glucose concentrations reached levels significantly higher than those observed with other glucose analogs like 2-deoxy-D-glucose (2DG) .

Table 1: Effects of this compound on Feeding and Blood Glucose Levels

| Dose (mM) | Increase in Food Intake | Blood Glucose Concentration (times higher than control) |

|---|---|---|

| 10 | Moderate | 3.0 |

| 20 | Significant | 4.6 |

2. Protein Synthesis Inhibition

5-TG has also been shown to inhibit protein biosynthesis in immature spermatids. This effect occurs both in vitro and in vivo, suggesting that the compound may interfere with energy metabolism critical for protein synthesis . The inhibition of protein synthesis could have implications for reproductive biology and contraceptive research.

Case Study 1: Schistosoma mansoni

In vitro studies demonstrated that treatment with 5-TG resulted in a marked reduction in lactate production from external glucose sources, highlighting its potential as an antimetabolic agent against parasitic infections .

Case Study 2: Rat Model

Intracardiac infusion studies indicated that lower doses of 5-TG could elicit significant increases in feeding behavior compared to higher doses required for other glucose analogs. This suggests unique pathways through which 5-TG influences metabolic responses .

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2,3,4,6-tetrahydroxy-5-sulfanylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5S/c7-1-3(9)5(10)6(11)4(12)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJLRUSZMLMXCN-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031304 | |

| Record name | 5-Thio-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 5-Thio-D-glucose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20408-97-3 | |

| Record name | Thioglucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20408-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thio-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020408973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thio-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-thio-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-THIO-D-GLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PRV1384UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Thio-D-Glucose interact with cells?

A1: 5TG enters cells primarily through glucose transporters, mimicking D-glucose. [] It exhibits competitive inhibition with D-glucose for transport across cell membranes. [, ]

Q2: What are the downstream effects of this compound within cells?

A2: Once inside the cell, 5TG disrupts glucose metabolism in several ways:

- Inhibition of Glycolysis: 5TG can be phosphorylated to this compound-6-phosphate, which inhibits phosphoglucomutase, a key enzyme in the glycolytic pathway. []

- Disruption of Energy Metabolism: By inhibiting glycolysis, 5TG can deplete ATP levels, particularly in cells reliant on glycolysis for energy production, such as hypoxic cells. []

Q3: Does this compound affect all cell types equally?

A3: No, 5TG demonstrates selective toxicity towards hypoxic cells, which rely heavily on anaerobic glycolysis for energy. [, , , , ] It exhibits minimal toxicity to aerobic cells. [, , ]

Q4: How does this compound impact spermatogenesis?

A4: 5TG administration leads to germinal cell degeneration and inhibits spermatogenesis in mice and rats. [, , , ] It primarily affects early spermatids and later spermatocytes while leaving spermatogonia and Sertoli cells relatively unaffected. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula is C6H12O5S, and its molecular weight is 212.24 g/mol.

Q6: Is there information available on the material compatibility and stability of this compound under various conditions?

A6: The provided research papers primarily focus on the biological effects of 5TG. Further research is required to fully understand its material compatibility and stability under diverse conditions.

Q7: Does this compound possess any catalytic properties?

A7: The research primarily focuses on 5TG as an antimetabolite, and there is no indication of inherent catalytic properties in the provided papers.

Q8: Have computational methods been employed to study this compound?

A8: While the provided research papers primarily utilize in vitro and in vivo experimental approaches, further studies incorporating computational modeling could provide valuable insights into its interactions with biological systems.

Q9: How does the structure of this compound contribute to its activity?

A9: The sulfur substitution for oxygen in the pyranose ring is crucial for its biological activity. [] This substitution likely disrupts the normal enzymatic processing of glucose. Modifications to other parts of the molecule might alter its transport, metabolism, and subsequent effects.

Q10: What is known about the stability of this compound in various formulations?

A10: Further research is needed to determine the stability of 5TG under different storage conditions and in various formulations.

Q11: Are there specific SHE regulations pertaining to this compound?

A11: As with all chemical substances, handling 5TG requires adherence to standard laboratory safety procedures and relevant regulations.

Q12: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A12: 5TG is readily absorbed after oral or intraperitoneal administration in mice. [, , , ] It is distributed to various tissues, with a high initial uptake observed in the kidney, liver, and blood. [, ] 5TG is primarily excreted through the urine. [, ]

Q13: Does this compound affect blood glucose levels?

A13: Yes, 5TG administration can induce transient hyperglycemia in both mice and rats. [, ]

Q14: Has this compound shown efficacy in any disease models?

A14: Research suggests potential applications in:

- Cancer Therapy: 5TG selectively kills hypoxic tumor cells in vitro and enhances the efficacy of radiation therapy in preclinical models. [, , , , , , , ]

- Male Contraception: 5TG induces reversible infertility in male mice, primarily by disrupting spermatogenesis. [, , , , ]

Q15: Are there any known mechanisms of resistance to this compound?

A15: While some studies report the development of resistance in yeast [] and tumor cells [], the specific mechanisms require further elucidation.

Q16: What are the known toxicities of this compound?

A16:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.